molecular formula C27H22N5O6P B2458929 N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE CAS No. 302928-45-6

N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE

Cat. No.: B2458929
CAS No.: 302928-45-6
M. Wt: 543.476
InChI Key: CFAHGVYUVAPRBV-TURZUDJPSA-N
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Description

N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group, a hydrazinylidene moiety, and a diphenylphosphorylethyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reacted with a diphenylphosphoryl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A simpler compound used in similar applications but lacks the phosphoryl and benzamide groups.

    Diphenylphosphoryl Chloride: Used as a reagent in the synthesis of phosphorylated compounds.

    Benzamide Derivatives: Compounds with similar benzamide backbones but different functional groups.

Uniqueness

N-[(2E)-2-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1-(DIPHENYLPHOSPHOROSO)ETHYL]BENZAMIDE is unique due to its combination of dinitrophenyl, hydrazinylidene, and diphenylphosphoryl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1-diphenylphosphorylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N5O6P/c33-27(20-10-4-1-5-11-20)29-26(19-28-30-24-17-16-21(31(34)35)18-25(24)32(36)37)39(38,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26,30H,(H,29,33)/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAHGVYUVAPRBV-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC(/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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